molecular formula C18H19N5O2 B6461852 2-tert-butyl-N-(4-carbamoylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2549043-36-7

2-tert-butyl-N-(4-carbamoylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide

Cat. No. B6461852
CAS RN: 2549043-36-7
M. Wt: 337.4 g/mol
InChI Key: JXVKWTJDQIWYJE-UHFFFAOYSA-N
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Description

2-tert-Butyl-N-(4-carbamoylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide (2-tbp-c) is an important synthetic intermediate in the pharmaceutical and agricultural industries. It is a colorless solid with a molecular weight of 437.5 g/mol. 2-tbp-c can be used as a starting material in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and other chemicals. The synthesis of 2-tbp-c is a complex process, involving several steps and multiple reaction conditions.

Scientific Research Applications

2-tert-butyl-N-(4-carbamoylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and other chemicals. It has also been used in the synthesis of novel compounds, such as anticancer agents, antifungal agents, and antiviral agents. In addition, 2-tert-butyl-N-(4-carbamoylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide has been used in the synthesis of polymers and other materials for use in biomedical and nanotechnology applications.

Advantages and Limitations for Lab Experiments

2-tert-butyl-N-(4-carbamoylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide has several advantages for laboratory experiments. It is a relatively inexpensive starting material and can be synthesized in a relatively short amount of time. It is also a relatively stable compound, making it suitable for use in a variety of laboratory experiments. However, 2-tert-butyl-N-(4-carbamoylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide is not suitable for use in certain applications, such as in vivo studies, due to its toxicity.

Future Directions

There are a variety of potential future directions for the use of 2-tert-butyl-N-(4-carbamoylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide. It could be used in the synthesis of novel compounds, such as anticancer agents, antifungal agents, and antiviral agents. It could also be used in the synthesis of polymers and other materials for use in biomedical and nanotechnology applications. In addition, 2-tert-butyl-N-(4-carbamoylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide could be used in the development of new drug delivery systems and in the development of new drug formulations. Finally, 2-tert-butyl-N-(4-carbamoylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide could be used in the study of the biochemical and physiological effects of compounds on cells, tissues, and organs.

Synthesis Methods

2-tert-butyl-N-(4-carbamoylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide can be synthesized by a two-step process involving the reaction of 4-carbamoylphenylhydrazine with 2-tert-butyl-imidazo[1,2-b]pyridazine-6-carboxylic acid in the presence of a base. In the first step, 4-carbamoylphenylhydrazine is reacted with 2-tert-butyl-imidazo[1,2-b]pyridazine-6-carboxylic acid in the presence of a base, such as sodium hydroxide or potassium hydroxide, to form 2-tert-butyl-N-(4-carbamoylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide. In the second step, the 2-tert-butyl-N-(4-carbamoylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide is reacted with an acid, such as hydrochloric acid or sulfuric acid, to form the desired product.

properties

IUPAC Name

2-tert-butyl-N-(4-carbamoylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-18(2,3)14-10-23-15(21-14)9-8-13(22-23)17(25)20-12-6-4-11(5-7-12)16(19)24/h4-10H,1-3H3,(H2,19,24)(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXVKWTJDQIWYJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-tert-butyl-N-(4-carbamoylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide

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